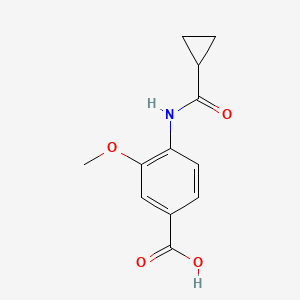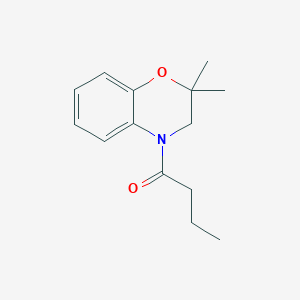![molecular formula C17H15N3O3 B7628810 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid, also known as IMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. IMPA is a small molecule inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanine nucleotides. In
作用机制
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid exerts its therapeutic effects by inhibiting the activity of IMPDH, which is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides. Guanine nucleotides are essential for DNA replication and cell division, and their synthesis is upregulated in cancer cells and activated immune cells. By inhibiting IMPDH, 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid blocks the synthesis of guanine nucleotides, which leads to cell cycle arrest and apoptosis in cancer cells and suppression of immune cell activation.
Biochemical and Physiological Effects:
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of immune cell activation. 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has also been shown to have antiviral activity by inhibiting the replication of several viruses, including hepatitis C virus and dengue virus.
实验室实验的优点和局限性
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has several advantages for lab experiments, including its small size, high potency, and specificity for IMPDH. However, 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has some limitations, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for research on 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid, including the development of more potent and selective IMPDH inhibitors, the exploration of combination therapies with other anticancer or immunosuppressive agents, and the investigation of the potential use of 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid as an antiviral agent. In addition, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid involves a multistep process, which was first described by researchers at Merck in 2006. The starting material for the synthesis is 2,6-dimethyl-4-chloropyridine-3-carboxylic acid, which is subjected to a series of reactions to yield the final product. The key step in the synthesis is the condensation of 2-imidazolylacetic acid with 4-methylbenzoyl chloride, which forms the core structure of 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid. The final product is obtained after purification and isolation steps.
科学研究应用
3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has been shown to inhibit the proliferation of cancer cells by blocking the de novo synthesis of guanine nucleotides, which are essential for DNA replication. 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has also been shown to suppress the activation of T cells, which play a key role in autoimmune disorders. In addition, 3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.
属性
IUPAC Name |
3-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-5-6-12(17(22)23)8-14(11)19-16(21)9-13-10-20-7-3-2-4-15(20)18-13/h2-8,10H,9H2,1H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXBEDWNHVNJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)


![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)






![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)